molecular formula C6H11BrO3 B1589816 2-Hydroxyethyl 2-bromoisobutyrate CAS No. 189324-13-8

2-Hydroxyethyl 2-bromoisobutyrate

Cat. No. B1589816
M. Wt: 211.05 g/mol
InChI Key: MHXMVFDLNGKBSR-UHFFFAOYSA-N
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Description

2-Hydroxyethyl 2-bromoisobutyrate is a chemical compound with the molecular formula C6H11BrO3 . It is used as an Atom Transfer Radical Polymerization (ATRP) initiator for the creation of hydroxy functionalized telechelic polymers .


Molecular Structure Analysis

The 2-Hydroxyethyl 2-bromoisobutyrate molecule contains a total of 21 atoms. There are 11 Hydrogen atoms, 6 Carbon atoms, 3 Oxygen atoms, and 1 Bromine atom . The molecular weight of the compound is 211.05374 g/mol .


Chemical Reactions Analysis

When exposed to water or hydroxide ions, it undergoes hydrolysis through a nucleophilic substitution reaction . This process involves the breaking of the ester bond between the ethyl group and the bromoisobutyrate moiety, resulting in the formation of ethanol and 2-bromoisobutyric acid as the main products .


Physical And Chemical Properties Analysis

2-Hydroxyethyl 2-bromoisobutyrate is a colorless to yellow or brown liquid . It has a density of 1.456 g/mL at 25 °C and a refractive index of n20/D 1.476 .

Scientific Research Applications

  • Hydrolysis in Alkaline Solutions Wang and Lam (2004) explored the hydrolysis of ethyl-2-bromoisobutyrate in alkaline solutions, finding that both the bromo-alkyl and ester functional groups hydrolyze into alcohol and acid. They developed a kinetic model and investigated the effects of reaction conditions on reactant conversion, suggesting optimal conditions for maximum conversion and methods to reduce hydrolysis of halo ester (Wang & Lam, 2004).

  • Atom Transfer Radical Copolymerization Zhao et al. (2001) researched the use of dendritic polyarylether 2-bromoisobutyrates in atom transfer radical copolymerization, particularly for copolymerizing N-phenylmaleimide and styrene. Their findings contributed to understanding the control of polymerization and molecular weight distribution in such processes (Zhao et al., 2001).

  • Stimuli-Responsive Hydrogels Xu, Kang, and Neoh (2006) synthesized triblock copolymers using consecutive atom transfer radical polymerizations with ethylene glycol di-2-bromoisobutyrate. These hydrogels showed temperature- and pH-sensitive behavior and potential biomedical applications like tissue engineering and drug delivery (Xu, Kang, & Neoh, 2006).

  • Polymer Brushes on Gold Surfaces Park, Lee, Jamison, and Lee (2016) used bromoisobutyrate-terminated alkanethiol for atom-transfer radical polymerizations to develop thick polymer brushes on gold surfaces. Their work highlights the potential for creating robust coatings and interfaces in material science (Park et al., 2016).

  • Bromination of Aromatics Li, Chen, Wang, and Cui (2021) utilized bromoisobutyrate for the direct bromination of phenyl ethers and other aromatics, providing an alternative for bromoarene synthesis. This represents a significant advancement in organic synthesis methodologies (Li et al., 2021).

  • Aqueous Atom Transfer Radical Polymerization Fantin, Isse, Gennaro, and Matyjaszewski (2015) conducted a detailed study on aqueous ATRP using 2-hydroxyethyl 2-bromoisobutyrate, uncovering critical factors for control in such polymerization processes. Their research aids in understanding the mechanism and optimization of ATRP in water-based systems (Fantin et al., 2015).

  • Catalytic System for Polymerization Shang, Zhang, and Lang (2016) reported a catalytic system combining iron and 2-hydroxyethyl 2-bromoisobutyrate for the ring-opening polymerization of ε-caprolactone, demonstrating its efficiency in forming polymers with high molecular weight and narrow distribution (Shang, Zhang, & Lang, 2016).

  • Micellization of Double-Hydrophilic Diblock Copolymers Liu, Ni, He, and Zhang (2010) synthesized pH- and temperature-responsive double-hydrophilic diblock copolymers using a combination of ring-opening polymerization and ATRP. The study contributes to the field of smart drug delivery systems (Liu et al., 2010).

Future Directions

2-Hydroxyethyl 2-bromoisobutyrate is used as an ATRP initiator for the creation of hydroxy functionalized telechelic polymers . It can be used to modify carboxylate- or isocyanate- modified surfaces, particles, or biomolecules . This suggests potential future applications in the field of polymer science and surface modification .

properties

IUPAC Name

2-hydroxyethyl 2-bromo-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO3/c1-6(2,7)5(9)10-4-3-8/h8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXMVFDLNGKBSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OCCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

637032-56-5
Record name Poly(oxy-1,2-ethanediyl), α-(2-bromo-2-methyl-1-oxopropyl)-ω-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=637032-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70467247
Record name 2-HYDROXYETHYL 2-BROMOISOBUTYRATE
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Molecular Weight

211.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxyethyl 2-bromoisobutyrate

CAS RN

189324-13-8
Record name 2-Hydroxyethyl 2-bromoisobutyrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=189324-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-HYDROXYETHYL 2-BROMOISOBUTYRATE
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URL https://comptox.epa.gov/dashboard/DTXSID70467247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanoic acid, 2-bromo-2-methyl-, 2-hydroxyethyl ester
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Synthesis routes and methods I

Procedure details

Ethylene glycol (279 g, 4500 mmol) and Et3N (3.34 g, 33.0 mmol) were poured in a 2-necked round bottom flask. To this was added dropwise and a solution of 2-bromoisobutryl bromide (6.90 g, 30.0 mmol) in anhydrous THF (50 mL) at room temperature over ca. 1 h. The colourless solution was stirred overnight, then diluted in 500 mL of water and extracted with 3×200 mL of a mixture of Et2O/CH2Cl2 (4:1). The organic layers, reunited, were washed with 2×200 mL of water and dried over MgSO4. Evaporation of the solvent at reduced pressure (rotavapor, without heating) gave a pale yellow liquid. The latter was dissolved in ca. 30 mL of CH2Cl2 then 10 g of SiO2 were added and the solvent evaporated again until a white powder was obtained. This was poured in a column packed with SiO2, (ca 15 cm depth) previously eluted with petroleum ether/Et2O 5:1 and purified by column chromatography (elute with petroleum ether/Et2O 5:1) to eliminate the impurities. The desired product, using this solvent mixture, has an Rf˜0 (stays on the bottom of the TLC plate). When the impurities have been eliminated, the column was eluted with 100% Et2O, to give a colourless liquid. Yield 82%. IR ν(N—H) 3388 cm− (broad); ν(C═O) 1731 cm−1. 1H NMR (CDCl3) δ=1.97 (s, 6H, CH3); 3.89 (t, J=4.6 Hz; 2H, OCH2CH2OH); 4.33 (t, J=4.6 Hz; 2H, OCH2CH2OH). 13C NMR (CDCl3) δ=30.45 (2C, CH3), 55.55 (1C, C(CH3)2Br); 60.66 (1C, OCH2CH2OH); 65.90 (1C, OCH2CH2OH); 171.69 (1C, C═O).
Quantity
279 g
Type
reactant
Reaction Step One
Name
Quantity
3.34 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
SiO2
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Anhydrous ethylene glycol (301.3 g, 4.85 mol) and triethylamine (28 mL, 200 mmol) were diluted with dry tetrahydrofuran (100 mL). The reaction mixture was cooled in an ice-water bath and a solution of α-bromoisobutyryl bromide (12 mL, 97.1 mmol) in dry tetrahydrofuran (50 mL) was slowly added while stirring. The mixture was stirred in the cooling bath for 1 h and then at room temperature for 16 h. The reaction mixture was then poured into water (800 mL) and extracted with dichloromethane (6×100 mL). The organic fractions were combined, washed with acidic water (pH=4), dried over MgSO4 and evaporated to dryness to afford 17.477 g (yield=85.3%) of a very pale yellow liquid. 1H NMR (CDCl3, δ, ppm): 4.30-4.19 (m, 2H), 3.86-3.75 (m, 2H), 2.86-2.47 (broad peak, 1H, OH), 1.89 (s, 6H). 13C NMR (CDCl3, δ): 171.95, 67.40, 60.63, 55.89, 30.72.
Quantity
301.3 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
800 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Hydroxyethyl 2-bromoisobutyrate

Citations

For This Compound
388
Citations
XJ Shang, WH Zhang, JP Lang - RSC advances, 2016 - pubs.rsc.org
… We herein report an interesting cooperative catalytic system containing iron powder and 2-hydroxyethyl 2-bromoisobutyrate (HEBiB), which can efficiently catalyze the ring-opening …
Number of citations: 8 pubs.rsc.org
H Zhang, X Jiang, R van der Linde - Polymer, 2004 - Elsevier
… A hydroxyl-functionalised PMMA macroinitiator (HO-PMMA-Br) was prepared via ATRP at the optimised reaction temperature (60 C) using 2-hydroxyethyl 2-bromoisobutyrate as the …
Number of citations: 63 www.sciencedirect.com
X Liu, P Ni, J He, M Zhang - Macromolecules, 2010 - ACS Publications
… The PEEP block with a bromine-terminated end (PEEP-Br) was first prepared by ROP of 2-ethoxy-2-oxo-1,3,2-dioxaphospholane (EEP) using 2-hydroxyethyl 2-bromoisobutyrate as a …
Number of citations: 110 pubs.acs.org
F Schön, M Hartenstein, AHE Müller - Macromolecules, 2001 - ACS Publications
… Atom transfer radical polymerization (ATRP) of n-butyl acrylate and tert-butyl acrylate using 2-hydroxyethyl 2-bromoisobutyrate as a functionalized initiator and an excess of N,N,N‘N‘N‘ ‘-…
Number of citations: 107 pubs.acs.org
T Sarbu, KY Lin, J Spanswick, RR Gil… - …, 2004 - ACS Publications
… Also, hydroxy-functionalized poly(methyl methacrylate) was obtained using 2-hydroxyethyl 2-bromoisobutyrate as the initiator and CuBr/N-(n-hexyl)-2-pyridylmethaneimine as a catalyst. …
Number of citations: 162 pubs.acs.org
MA Kryuchkov, C Detrembleur, CG Bazuin - Polymer, 2014 - Elsevier
… by atom transfer radical polymerization (ATRP) of DMAEMA followed by ring-opening polymerization (ROP) of LLA using the bifunctional initiator, 2′-hydroxyethyl 2-bromoisobutyrate. …
Number of citations: 19 www.sciencedirect.com
D Neugebauer - Current Organic Synthesis, 2017 - ingentaconnect.com
… In another case ATRP of n-butyl acrylate (BA) or tert-butyl acrylate (tBA) was initiated by 2-hydroxyethyl 2-bromoisobutyrate. The bromine-end group in the polymer was replaced by …
Number of citations: 10 www.ingentaconnect.com
J Couthouis, H Keul, M Möller - Macromolecular Chemistry and …, 2016 - Wiley Online Library
… : (i) according to the first concept methyl acrylate (MA) was polymerized by single electron transfer-living radical polymerization (SET-LRP) using 2-hydroxyethyl 2-bromoisobutyrate as …
Number of citations: 1 onlinelibrary.wiley.com
W Jakubowski, JF Lutz, S Slomkowski… - Journal of Polymer …, 2005 - Wiley Online Library
… For the preparation of these copolymers, an initiator with dual functionality for ATRP/anionic ring-opening polymerization, 2-hydroxyethyl 2-bromoisobutyrate, was used. Copolymers …
Number of citations: 120 onlinelibrary.wiley.com
C Gao, CH Tsou, CY Zeng, L Yuan… - Designed Monomers …, 2018 - Taylor & Francis
Diphenyl phosphate (DPP) was exploited as an organocatalyst to synthesize copolymers by ring-opening polymerization with α-bromo-γ-butyrolactone (αBrγBL) and ε-caprolactone (εCL…
Number of citations: 6 www.tandfonline.com

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